molecular formula C2H5N5O3 B137566 1-Methyl-3-nitro-1-nitrosoguanidine CAS No. 70-25-7

1-Methyl-3-nitro-1-nitrosoguanidine

Cat. No. B137566
CAS RN: 70-25-7
M. Wt: 147.09 g/mol
InChI Key: VZUNGTLZRAYYDE-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1-nitrosoguanidine is a chemical compound that has been studied for various applications, including its use as a primary explosive, its interactions with polynucleotides, and its biological effects on viruses, bacteria, and mammalian cells. It has been shown to have antitumor activity, mutagenic effects, and antimicrobial properties . The compound is also known for its ability to methylate DNA, which may be significant in determining its biological action .

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-1-nitroguanidine, involves hydrazinolysis of nitroguanidine and subsequent reaction with transition metal salts to form various complexes . The synthesis of 1-Methyl-3-nitro-1-nitrosoguanidine itself is not detailed in the provided papers, but it can be inferred that similar nitrosation reactions may be involved, as seen in the formation of N-methyl-N'-nitro-N-nitrosoguanidine from N-methyl-N'-nitroguanidine .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-nitro-1-nitrosoguanidine and its analogs has been studied, revealing that these compounds can form complexes with metals, as demonstrated by the synthesis of metallotriazole complexes with ruthenium(II) . The crystal structures of related compounds have been determined using low-temperature single-crystal X-ray diffraction, providing insights into their molecular geometry .

Chemical Reactions Analysis

1-Methyl-3-nitro-1-nitrosoguanidine reacts with polynucleotides, methylating guanine and adenine bases, and shows different effects depending on the solvent used . It also exhibits reactivity with mammalian cells, inhibiting DNA, RNA, and protein synthesis, and interacting with DNA polymerase . The compound's mutagenic effects on tobacco mosaic virus RNA and intracellular bacteriophage have been attributed to its ability to methylate DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-3-nitro-1-nitrosoguanidine and its related compounds have been characterized using various techniques. These include IR spectroscopy, elemental analysis, and differential scanning calorimetry to determine decomposition temperatures . The sensitivity of these compounds to impact, friction, and electrostatic discharge has also been assessed, which is particularly relevant for their potential use as primary explosives . Additionally, the antimicrobial activity of 1-Methyl-3-nitro-1-nitrosoguanidine has been evaluated in vitro and in vivo, showing effectiveness against various microorganisms .

Scientific Research Applications

Mutagenesis Research

  • Summary of Application: “1-Methyl-3-nitro-1-nitrosoguanidine” (MNNG) is known to be a very potent mutagen . It is used in scientific research to induce mutations in genetic material, which can help in understanding the mechanisms of genetic diseases and the process of evolution .
  • Methods of Application: MNNG is typically applied to cells in a controlled laboratory environment. The exact procedures can vary depending on the specific experiment, but generally involve exposing the cells to a solution containing MNNG .
  • Results or Outcomes: The exposure to MNNG can result in changes to the genetic material of the cells. These changes can then be studied to gain insights into the process of mutation .

Cancer Research

  • Summary of Application: MNNG is used as a carcinogen to induce gastric cancer in mice for research purposes .
  • Methods of Application: In these studies, mice are typically exposed to MNNG through their diet or drinking water over a prolonged period .
  • Results or Outcomes: The exposure to MNNG can lead to the development of gastric cancer in the mice. This allows researchers to study the progression of the disease and test potential treatments .

Biochemical Tool

  • Summary of Application: MNNG is a biochemical tool used experimentally as a carcinogen and mutagen . It acts by adding alkyl groups to the O6 of guanine and O4 of thymine, which can lead to transition mutations between GC and AT .
  • Methods of Application: The exact procedures can vary depending on the specific experiment, but generally involve exposing the cells to a solution containing MNNG .
  • Results or Outcomes: These changes do not cause a heavy distortion in the double helix of DNA and thus are hard to detect by the DNA mismatch repair system .

Source of Diazomethane

  • Summary of Application: In organic chemistry, MNNG is used as a source of diazomethane when reacted with aqueous potassium hydroxide .
  • Methods of Application: The exact procedures can vary depending on the specific experiment, but generally involve reacting MNNG with aqueous potassium hydroxide .
  • Results or Outcomes: The reaction produces diazomethane, a known DNA methylating agent .

Tumor Growth Research

  • Summary of Application: MNNG has been used in research to study its effects on the growth of tumors and cancer cells . In one of the earliest uses of MNNG in 1985, scientists tested whether the chemical composition of MNNG would directly affect the growth of tumors and cancer cells in rats .
  • Methods of Application: In the experiment, the cancer cells from a Japanese cancer patient were injected into rats. The rats were then exposed to MNNG .
  • Results or Outcomes: The exposure to MNNG showed a decline of cancer cells in a few of the rats’ bodies .

Preparation and Reactions of Diazomethane

  • Summary of Application: MNNG is used as a precursor to diazomethane in organic chemistry . Diazomethane is a known DNA methylating agent .
  • Methods of Application: MNNG is reacted with aqueous potassium hydroxide to produce diazomethane .
  • Results or Outcomes: The reaction produces diazomethane, which can be used for further chemical reactions .

Safety And Hazards

MNNG is extremely hazardous as a mutagen . It is a probable human carcinogen listed as an IARC Group 2A carcinogen . It is harmful if inhaled, causes skin irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-methyl-3-nitro-1-nitrosoguanidine
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InChI

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4)
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InChI Key

VZUNGTLZRAYYDE-UHFFFAOYSA-N
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Canonical SMILES

CN(C(=N)N[N+](=O)[O-])N=O
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Molecular Formula

C2H5N5O3
Record name N-METHYL-N'-NITRO-N-NITROSOGUANIDINE
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DSSTOX Substance ID

DTXSID2020846
Record name Methylnitronitrosoguanidine
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Molecular Weight

147.09 g/mol
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Physical Description

N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame., Yellow solid; [Merck Index] Pale yellow to pink solid; Light sensitive, changes color to orange and green; [HSDB] Yellow crystals; [Aldrich MSDS]
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Boiling Point

BP: 89-97 °C at 225 °C
Record name N-methyl-N'-nitro-N-nitrosoguanidine
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Solubility

Reacts with water violently (NTP, 1992), Slightly soluble in water (less than 0.5%), Soluble in polar organic solvents (often accompanied by decomposition), Soluble in DMSO
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Vapor Pressure

0.00012 [mmHg]
Record name N-Methyl-N'-nitro-N-nitrosoguanidine
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Mechanism of Action

In vitro and in vivo, MNNG causes methylation of nucleic acids, forming mainly 7-methylguanine with smaller amounts of 3-methyladenine, 1-methyladenine, 3-methylcytosine and (6)o-methylguanine. ... MNNG can modify proteins by transferring its nitroguanidine residue, eg, by converting lysine into nitrohomoarginine. Cytochrome C thus modified no longer acts as an electron acceptor. Histones from ascites tumor cells contained nitrohomoarginine after MNNG treatment.
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Product Name

1-Methyl-3-nitro-1-nitrosoguanidine

Color/Form

Crystals from methanol, Pale yellow to pink crystals, Yellow crystals from methanol.

CAS RN

70-25-7
Record name N-METHYL-N'-NITRO-N-NITROSOGUANIDINE
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Record name N-Methyl-N′-nitro-N-nitrosoguanidine
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Melting Point

244 °F (decomposes) (NTP, 1992), 118 °C (decomposes), MP: 118-123.5 °C (with desomposition)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-nitro-1-nitrosoguanidine
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1-Methyl-3-nitro-1-nitrosoguanidine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Methyl-3-nitro-1-nitrosoguanidine

Citations

For This Compound
1,270
Citations
AJ Müller, T Gichner - Nature, 1964 - nature.com
THE efficiency of mutagenic agents is a complex value. It is not only dependent on the reactivity of the agent with the genetic material and on its applicability to a certain biological …
Number of citations: 45 www.nature.com
BL Kaul - … Research/Fundamental and Molecular Mechanisms of …, 1969 - Elsevier
Lethal and chromosome-breaking effects of nitrosoguanidine in higher plants have been studied. The mutagen has been shown to be highly influenced by temperature and pH of the …
Number of citations: 32 www.sciencedirect.com
T Mikuni, M Tatsuta - Free radical research, 2002 - Taylor & Francis
… We have examined the mechanism of 1-methyl-3-nitro1-nitrosoguanidine (MNNG)-induced gastric cancer with respect to the production of hydroxyl free radical (·OH). Nucleophilic …
Number of citations: 13 www.tandfonline.com
SD Pinsky, KD Tew, ME Smulson, PV Woolley III - Cancer Research, 1979 - AACR
Methyl-1-nitrosourea (MNU) and 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) are potent carcinogens which alkylate nucleic acids. Little is known about their reactions with nuclear …
Number of citations: 28 aacrjournals.org
S KAMIYA - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… For instance, 1~methyl—3—nitro-1-nitrosoguanidine (MNNG) induces adenocarcinoma in the glandular stomach of rats,“ and 1-methyl-1~nitrosourea4’ (MNU) does tumors of the …
Number of citations: 5 www.jstage.jst.go.jp
SD Pinsky, KE Lee, PV Woolley III - Carcinogenesis, 1980 - academic.oup.com
… 1-Methyl-1-nitrosourea (MNU) and 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) are carcinogens which methylate nucleic acids and proteins and covalently modify proteins by …
Number of citations: 8 academic.oup.com
W Simcik, P Frost, SJ LeGrue - Cancer research, 1989 - AACR
… treatments with either UV-B radiation, 1-methyl-3-nitro-1-nitrosoguanidine, or 5-aza-2′-… the agent used, since 1-methyl-3-nitro-1-nitrosoguanidine yielded clones with the strongest …
Number of citations: 4 aacrjournals.org
PML Siu - Proceedings of the Society for Experimental …, 1968 - journals.sagepub.com
… In vitro preincubation of 1-methyl-3-nitro-1 -nitrosoguanidine with Plasmodium berghei destroys … The observations presented in this paper show that 1-methyl-3-nitro1 -nitrosoguanidine …
Number of citations: 7 journals.sagepub.com
M NAGAO, T YAHAGI, M NAKADATE… - The Japanese Journal …, 1975 - jstage.jst.go.jp
MATERIALS AND METHODS Microbial Strains. Saccharomyces cerevisiae wild strain S288C, and its UV-sensitive mutant 774-6A (UVis) and X-sensitive mutant 774-4D (Xls, rec-, conv …
Number of citations: 4 www.jstage.jst.go.jp
WW Kilgore, JE Morris… - Proceedings of the …, 1960 - journals.sagepub.com
A series of analogues of 1-methyl-3-nitro-1-nitrosoguanidines (NG), differing in the alkyl substituent, was tested against 2 mutants of E. coli strain S, selected for successively increasing …
Number of citations: 10 journals.sagepub.com

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